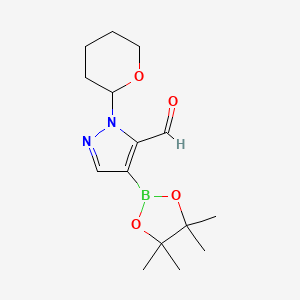![molecular formula C17H18ClFN6 B2760093 5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415489-31-3](/img/structure/B2760093.png)
5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include studying the reaction kinetics, the reaction mechanism, and the products of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical reactivity.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Research on pyridine and pyrimidine derivatives, like "5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile," focuses on their synthesis, structural analysis, and potential for creating novel compounds with unique properties. For example, the synthesis and structural elucidation of related pyridine derivatives reveal insights into their molecular framework, guiding the development of compounds with desired chemical and physical properties (Tranfić et al., 2011). Such studies are foundational in designing molecules for specific research applications, including pharmaceuticals and materials science.
Biological Activity and Pharmacological Potential
Research on pyrimidine and pyridine derivatives often explores their biological activity, leading to potential pharmacological applications. The synthesis of bioactive heterocycles from pyrimidine derivatives illustrates the methodological advancements in accessing compounds with antimicrobial properties (El-ziaty et al., 2018). Moreover, the evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial activity exemplifies the ongoing search for new antimicrobial agents (Rostamizadeh et al., 2013), a research avenue that could be relevant for compounds with a similar structural basis.
Advanced Applications in Drug Discovery
The investigation of novel derivatives of pyridinemethylamine for their selectivity and potency as agonists at 5-HT1A receptors indicates the complex interplay between molecular structure and biological function. This research aims to enhance the oral bioavailability of these compounds, highlighting their potential in developing new therapeutic agents (Vacher et al., 1999). Such studies are critical in drug discovery, offering pathways to identify and optimize lead compounds for clinical use.
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. It could involve studying the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing cancer (carcinogenicity), and its potential for causing birth defects (teratogenicity).
Zukünftige Richtungen
This would involve a discussion of how the compound could be further studied or developed. This could include potential improvements to its synthesis, potential new reactions, or potential new uses for the compound.
Eigenschaften
IUPAC Name |
5-chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN6/c1-11-15(19)17(23-10-22-11)24(2)13-4-3-5-25(9-13)16-14(18)6-12(7-20)8-21-16/h6,8,10,13H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWJZHKWQTESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=C(C=C(C=N3)C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)
![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)


![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)
![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)
![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)